8-({3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline
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Overview
Description
8-({3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline is a complex organic compound that features a quinoline core structure substituted with a sulfonyl group and a piperidine moiety linked via a pyridinylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine moiety can be synthesized through cyclization reactions involving appropriate amines and aldehydes.
Attachment of the Pyridinylmethoxy Group: This step involves the reaction of the piperidine intermediate with pyridin-4-ylmethanol under basic conditions to form the pyridinylmethoxy-piperidine derivative.
Sulfonylation: The final step involves the introduction of the sulfonyl group to the quinoline core. This can be achieved through sulfonyl chloride reagents under acidic or basic conditions, depending on the specific requirements of the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
8-({3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, potentially reducing the quinoline ring or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the piperidine moiety, depending on the reaction conditions and the nucleophiles used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or sulfonyl group reductions.
Substitution: Various substituted quinoline or piperidine derivatives.
Scientific Research Applications
8-({3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders or cancers.
Biological Studies: It can serve as a probe for studying biological pathways involving quinoline derivatives.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-({3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the quinoline core can interact with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Piperidine Derivatives: Compounds such as piperine, which is found in black pepper and has various pharmacological effects.
Sulfonyl Compounds: Sulfonylureas, which are used as antidiabetic drugs.
Uniqueness
8-({3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)quinoline is unique due to its combination of a quinoline core, a sulfonyl group, and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
8-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-27(25,19-7-1-5-17-6-2-10-22-20(17)19)23-13-3-4-16(14-23)15-26-18-8-11-21-12-9-18/h1-2,5-12,16H,3-4,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMJITLJQOFZGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)COC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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